4-Methoxy-6-nitro-quinazoline
Overview
Description
4-Methoxy-6-nitro-quinazoline is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tubulin-Polymerization Inhibitors : Quinazoline derivatives, such as 4-(N-cycloamino)phenylquinazolines, have been identified as promising tubulin-polymerization inhibitors targeting the colchicine site, demonstrating potential antitumor activity (Wang et al., 2014).
Antitumor Activity : Some 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives exhibit antitumor activity against Bcap-37 cells in vitro (Ouyang Gui-ping, 2012).
Antimicrobial, Analgesic, and Anti-Inflammatory Properties : Quinazoline derivatives synthesized in recent studies have shown promising antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
Inhibition of cGMP-PDE : 6-substitution on quinazoline derivatives is essential for potent and selective inhibition of cyclic GMP phosphodiesterase (cGMP-PDE), which is significant for dilating coronary arteries and acting as a selective cGMP-PDE inhibitor (Takase et al., 1994).
Blocking Bone Cancer Cell Proliferation : A new heterocyclic compound, potentially including quinazoline derivatives, effectively blocks bone cancer cell proliferation and induces apoptosis by up-regulating reactive oxygen species (ROS) genes expression (Lv & Yin, 2019).
Electrosynthesis of Quinazolin-4-ones : A sustainable method for the electrosynthesis of 1H-1-hydroxy-quinazolin-4-ones from nitro starting materials has been developed, showing high yields and potential for preparative applications (Koleda et al., 2023).
Antibacterial Activity : New heterocyclic derivatives from 4-methoxy-2-nitroaniline have shown promising antibacterial activity against various bacteria (Mezaal & Adnan, 2021).
Properties
IUPAC Name |
4-methoxy-6-nitroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9-7-4-6(12(13)14)2-3-8(7)10-5-11-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZCOUGYECTJEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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